![molecular formula C15H16Cl2N2O2 B7536346 N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7536346.png)
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as JNJ-1661010, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play important roles in the regulation of pain, inflammation, and other physiological processes. Inhibition of FAAH by JNJ-1661010 leads to increased levels of endocannabinoids, which can have therapeutic effects in various disease states.
Mechanism of Action
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide inhibits FAAH by binding to the active site of the enzyme, preventing the degradation of endocannabinoids. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and exert their physiological effects. The mechanism of action of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is highly selective for FAAH, and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids by N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can have various biochemical and physiological effects. Endocannabinoids can activate cannabinoid receptors in the brain and peripheral tissues, leading to analgesia, anti-inflammatory effects, and modulation of mood and behavior. Endocannabinoids can also affect other signaling pathways, such as the immune system and the cardiovascular system, leading to potential therapeutic effects in these areas.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to increase endocannabinoid levels in vivo, and its well-characterized mechanism of action. However, N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide also has some limitations, including its low aqueous solubility, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide in various disease states, such as pain, inflammation, anxiety, and addiction. Another area of interest is the optimization of the pharmacokinetic and pharmacodynamic properties of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, such as improving its solubility and reducing its off-target effects. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide and its effects on endocannabinoid signaling pathways.
Synthesis Methods
The synthesis of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the oxazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis has been optimized for high yield and purity, and has been scaled up for commercial production.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of various disease states, including pain, inflammation, anxiety, and addiction. In these models, N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and anti-addictive effects, which are mediated by the increased levels of endocannabinoids. These effects suggest that N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has potential therapeutic applications in these disease states.
properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-8-13(9(2)21-19-8)14(20)18-15(3,4)10-5-6-11(16)12(17)7-10/h5-7H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUVFNGWZVVKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)(C)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.